AM-095 Sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

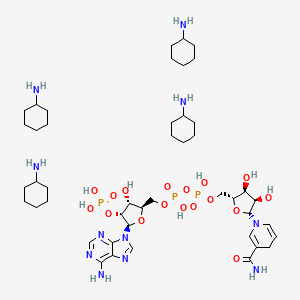

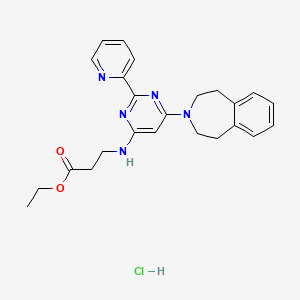

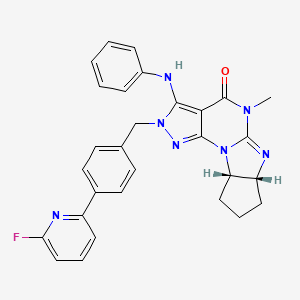

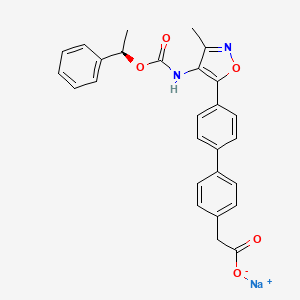

AM-095 Sodium is a potent LPA1 receptor antagonist . It has IC50 values of 0.98 and 0.73 μM for recombinant human and mouse LPA1, respectively . In functional assays, AM-095 inhibits LPA-driven chemotaxis of CHO cells overexpressing mouse LPA1 (IC50 = 778 nM) and human A2058 melanoma cells (IC50 = 233 nM) .

Molecular Structure Analysis

AM-095 Sodium has the molecular formula C27H23N2NaO5 and a molecular weight of 478.47 . It appears as a crystalline solid .

Physical And Chemical Properties Analysis

AM-095 Sodium is a crystalline solid . It has a solubility of approximately 5 mg/ml in DMSO .

Scientific Research Applications

Neuropathic Pain Management

AM095: has been identified as a potent and selective antagonist of lysophosphatidic acid receptor1 (LPA1) , which plays a significant role in neuropathic pain. By inhibiting LPA1, AM095 offers a potential therapeutic approach for the treatment of neuropathic pain conditions .

Cancer Research

In cancer research, particularly concerning melanoma, AM095 has been shown to inhibit LPA-driven chemotaxis of human A2058 melanoma cells. This suggests a possible role for AM095 in cancer treatment by affecting the migration and invasion of cancer cells .

Cell Migration Studies

AM095 is used in cell migration studies due to its ability to inhibit chemotaxis in CHO cells overexpressing mouse LPA1. This application is crucial for understanding the mechanisms of cell movement and could have implications in wound healing and tissue regeneration .

In Vivo Studies

In vivo, AM095 has demonstrated the ability to dose-dependently block LPA-induced histamine release in mice, which is significant for studies related to allergic responses and inflammation .

Receptor Antagonism

As a selective LPA1 receptor antagonist, AM095 is valuable for studying the physiological and pathological roles of LPA1 in various biological processes, including development, immunity, and fibrosis .

Drug Development

The specificity of AM095 towards LPA1 makes it an important compound in drug development, particularly for conditions where LPA1 is implicated, such as fibrotic diseases and certain types of pain .

Mechanism of Action

Target of Action

AM095 is a novel, potent, and orally bioavailable antagonist of the lysophosphatidic acid type 1 receptor (LPA1) . The LPA1 receptor is a key player in various physiological and pathological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain .

Mode of Action

AM095 selectively inhibits the LPA1 receptor, with IC50 values of 0.98 μM for human LPA1 and 0.73 μM for mouse LPA1 . It inhibits the LPA-induced calcium flux of human or mouse LPA1-transfected CHO cells . This inhibition disrupts the normal signaling pathways of the LPA1 receptor, leading to a decrease in the receptor’s downstream effects .

Biochemical Pathways

The LPA1 receptor is involved in various biochemical pathways. By inhibiting the LPA1 receptor, AM095 can affect these pathways and their downstream effects. For instance, it has been shown to inhibit LPA1-induced chemotaxis in both mouse LPA1/CHO cells and human A2058 melanoma cells . This suggests that AM095 may play a role in inhibiting cell migration and potentially tumor metastasis .

Result of Action

The inhibition of the LPA1 receptor by AM095 has several molecular and cellular effects. For instance, in mouse models, AM095 has been shown to dose-dependently block LPA-induced histamine release . Additionally, it significantly reduces collagen and protein in bronchoalveolar lavage fluid . In mice, AM095 also reduces bleomycin-induced macrophage and lymphocyte infiltration . These results suggest that AM095 may have potential therapeutic applications in conditions such as inflammation and fibrosis .

Action Environment

The action, efficacy, and stability of AM095 can be influenced by various environmental factors. For example, the presence of LPA in the environment can affect the degree to which AM095 inhibits the LPA1 receptor . Furthermore, the physiological and pathological state of the organism can also influence the action of AM095.

Safety and Hazards

properties

IUPAC Name |

sodium;2-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5.Na/c1-17-25(28-27(32)33-18(2)20-6-4-3-5-7-20)26(34-29-17)23-14-12-22(13-15-23)21-10-8-19(9-11-21)16-24(30)31;/h3-15,18H,16H2,1-2H3,(H,28,32)(H,30,31);/q;+1/p-1/t18-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKDADFSIDCQGB-GMUIIQOCSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1NC(=O)OC(C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=C1NC(=O)O[C@H](C)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N2NaO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693387 |

Source

|

| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AM-095 Sodium | |

CAS RN |

1345614-59-6 |

Source

|

| Record name | Sodium {4'-[3-methyl-4-({[(1R)-1-phenylethoxy]carbonyl}amino)-1,2-oxazol-5-yl][1,1'-biphenyl]-4-yl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.